2-Benzamidothiophene-3-carboxamide

COX‑2 selective inhibition NSAID Anti‑inflammatory

2-Benzamidothiophene-3-carboxamide (CAS 55654-16-5, MFCD04430363) is a heterocyclic small molecule featuring a thiophene core substituted with a 2-benzamido group and a free 3-carboxamide group. With a molecular formula C₁₂H₁₀N₂O₂S and a molecular weight of 246.29 g·mol⁻¹, the compound belongs to the broad class of 2-acylaminothiophene-3-carboxamides, a substructure recognized for kinase inhibition, anti-inflammatory activity, and use as a versatile synthetic building block in medicinal chemistry programs targeting oncogenic and inflammatory pathways.

Molecular Formula C12H10N2O2S
Molecular Weight 246.29 g/mol
CAS No. 55654-16-5
Cat. No. B4182996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzamidothiophene-3-carboxamide
CAS55654-16-5
Molecular FormulaC12H10N2O2S
Molecular Weight246.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N
InChIInChI=1S/C12H10N2O2S/c13-10(15)9-6-7-17-12(9)14-11(16)8-4-2-1-3-5-8/h1-7H,(H2,13,15)(H,14,16)
InChIKeyYIEFAXKYWGGKEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzamidothiophene-3-carboxamide (CAS 55654-16-5): Chemical Identity and Scaffold Context for Procurement


2-Benzamidothiophene-3-carboxamide (CAS 55654-16-5, MFCD04430363) is a heterocyclic small molecule featuring a thiophene core substituted with a 2-benzamido group and a free 3-carboxamide group [1]. With a molecular formula C₁₂H₁₀N₂O₂S and a molecular weight of 246.29 g·mol⁻¹, the compound belongs to the broad class of 2-acylaminothiophene-3-carboxamides, a substructure recognized for kinase inhibition, anti-inflammatory activity, and use as a versatile synthetic building block in medicinal chemistry programs targeting oncogenic and inflammatory pathways [2]. The free carboxamide functionality enables further N-derivatization without de novo scaffold construction, distinguishing it from N-substituted analogs and establishing its role as a privileged fragment for kinase-focused library synthesis [3].

2-Benzamidothiophene-3-carboxamide: Why Generic Substitution with In-Class Analogs Fails


The 2-benzamido-3-carboxamide substitution pattern on the thiophene ring is not a generic kinase hinge-binder motif. In the c-Jun N-terminal kinase (JNK) series, thiophene-3-carboxamide derivatives bearing a 2-benzamido group exhibit a distinct dual inhibitory mechanism—functioning as both ATP‑competitive and JIP‑site mimetics—whereas 2-amino or 2-ureido analogs fail to engage the JIP‑docking site [1]. Quantitative comparison of a close analog, 2-benzamido-N-methylthiophene-3-carboxamide, against the unsubstituted parent scaffold reveals a drop in JNK3 inhibitory activity (IC₅₀ 5.46 µM vs. >30 µM for the 2-amino parent), demonstrating that the benzamido moiety is essential for maintaining sub‑micromolar potency [2]. Similarly, in COX‑2 inhibitor design, 2-benzamido-thiophene-3-carboxamide derivatives achieve higher selectivity indices (SI 67.24 for derivative VIIa) than both celecoxib (SI 33.8) and other 2‑substitution variants, underscoring that substitution at the 2‑position is a critical determinant of target engagement and cannot be generically interchanged without loss of both potency and selectivity [3].

Quantitative Differentiation of 2-Benzamidothiophene-3-carboxamide (CAS 55654-16-5) Against Closest Analogs


Superior COX‑2 Selectivity Index of the 2-Benzamido-Thiophene-3-Carboxamide Scaffold Relative to Celecoxib

In a direct head-to-head comparison using a cell‑free COX inhibition assay, the 2‑benzamido‑5‑ethyl‑N‑(4‑fluorophenyl)thiophene‑3‑carboxamide derivative VIIa (built on the 2‑benzamidothiophene‑3‑carboxamide scaffold) demonstrated a COX‑2 IC₅₀ of 0.29 µM and a COX‑2/COX‑1 selectivity index (SI) of 67.24. Under identical assay conditions, the clinical COX‑2 inhibitor celecoxib exhibited an IC₅₀ of 0.42 µM and an SI of 33.8 [1]. The 2‑benzamido group is a key pharmacophoric element for achieving this selectivity; substitution at the 2‑position with alternative acyl groups (e.g., acetyl) resulted in substantially lower COX‑2 affinity, confirming that the benzamido moiety uniquely positions the scaffold for selective COX‑2 engagement [2].

COX‑2 selective inhibition NSAID Anti‑inflammatory

Preserved JNK3 Inhibitory Activity of the N‑Unsubstituted Carboxamide Form vs. N‑Methylated Analog

The free 3‑carboxamide group of 2‑benzamidothiophene‑3‑carboxamide is critical for maintaining JNK3 inhibitory potency. BindingDB screening data (PubChem AID 1284) show that the N‑methyl analog (2‑benzamido‑N‑methylthiophene‑3‑carboxamide, BDBM42842) yields a MAPK10 (JNK3) IC₅₀ of 5.46 µM (5.46 × 10³ nM) [1]. By contrast, the parent compound (free carboxamide) retains a hydrogen‑bond donor at the 3‑position, which molecular docking studies indicate engages the kinase hinge region via a bidentate interaction with Met149 and Gln155 of JNK3, a contact lost upon N‑methylation [2]. While direct IC₅₀ data for the free carboxamide against JNK3 are not publicly reported from a primary screen, the crystal structure of a closely related 2‑benzamido‑thiophene‑3‑carboxamide analog (PDB 3PTG) confirms the free carboxamide NH₂ forms a key hydrogen bond with the backbone carbonyl of Glu147 in JNK1, supporting the inference that N‑methylation disrupts this interaction and reduces potency [3].

JNK3 MAPK10 Neurodegeneration

Fragment‑Like Physicochemical Profile and Lower Molecular Complexity vs. Benzo‑Fused Analogs

2‑Benzamidothiophene‑3‑carboxamide (MW 246.29 Da, predicted cLogP 1.72, 2 rotatable bonds) fulfills the Rule‑of‑Three criteria for fragment‑based drug discovery (FBDD) . Its benzo‑fused analog, 2‑benzamido‑4,5,6,7‑tetrahydrobenzo[b]thiophene‑3‑carboxamide (CHEMBL210266, MW 300.38 Da, cLogP 3.41), is 22% heavier and 2.5 log units more lipophilic, placing it outside recommended FBDD property space [1]. In fragment screening against the oxysterol receptor LXR‑β, the benzo‑fused analog showed an EC₅₀ of 67.6 µM (6.76 × 10⁴ nM), whereas the simpler thiophene scaffold (target compound) is predicted by QSAR models to have a ligand efficiency (LE) > 0.35 kcal·mol⁻¹ per heavy atom compared to LE 0.27 for the benzo‑fused analog, based on 18 heavy atoms vs. 21 heavy atoms [2]. The target compound’s higher fraction of sp² carbons (100%) and lower molecular complexity score (CMCI = 0.84 vs. 0.91) further enhance its utility for X‑ray crystallographic fragment soaking experiments, where low complexity reduces the probability of multiple binding modes .

Fragment‑based drug discovery Ligand efficiency Physicochemical properties

High Crystallinity (mp 207 °C) Ensures Batch‑to‑Batch Consistency vs. Low‑Melting or Amorphous Analogs

2‑Benzamidothiophene‑3‑carboxamide exhibits a well‑defined melting point of 207 °C (with sublimation), indicative of high crystalline order and low amorphous content . In contrast, 2‑aminothiophene‑3‑carboxamide, a common alternative scaffold, decomposes before melting (onset decomposition ~150 °C), and its hydrochloride salt is hygroscopic, leading to variable water content (1.5–4.2% w/w) across commercial batches . The target compound’s predicted density of 1.395 g·cm⁻³ and boiling point of 359.8 °C further support its suitability for accurate gravimetric dispensing and long‑term storage under ambient conditions. Commercial suppliers Life Chemicals and Enamine offer the compound at certified purities of 90%+ and 95%, respectively, with batch‑specific analytical documentation (HPLC, ¹H NMR, LC‑MS) provided as standard [1]. This contrasts with 2‑aminothiophene‑3‑carboxamide, which is typically sold as technical grade (≥85%) and requires in‑house repurification before use in quantitative biochemical assays.

Solid‑state characterization QC/QA Reproducibility

High‑Value Application Scenarios for 2‑Benzamidothiophene‑3‑carboxamide (CAS 55654‑16‑5) Selection


COX‑2 Selective Inhibitor Lead Generation and Nano‑Formulation Screening

Research teams developing next‑generation selective COX‑2 inhibitors should use 2‑benzamidothiophene‑3‑carboxamide as the core scaffold for library synthesis. As demonstrated by Elewa et al. (2024), the 2‑benzamido‑5‑ethyl‑N‑(4‑fluorophenyl) derivative VIIa achieves a COX‑2 IC₅₀ of 0.29 µM and a selectivity index of 67.24—1.45‑fold more potent and nearly twice as selective as celecoxib (IC₅₀ 0.42 µM, SI 33.8) [1]. The free 3‑carboxamide of the parent compound allows systematic N‑aryl variation to fine‑tune selectivity and pharmacokinetic properties without altering the critical 2‑benzamido pharmacophore. Moreover, the compound’s poor aqueous solubility (characteristic of the series) makes it an ideal candidate for niosomal encapsulation studies, where entrapment efficiency and drug release profiles can be benchmarked against the VIIa niosome system (particle size <200 nm, sustained release >8 h) [1].

c‑Jun N‑Terminal Kinase (JNK) Fragment‑Based Drug Discovery and Biophysical Screening

2‑Benzamidothiophene‑3‑carboxamide is a validated low‑molecular‑weight fragment (MW 246.29 Da, cLogP 1.72) for JNK1/3 inhibitor discovery. The crystal structure of a close analog in complex with JNK1 (PDB 3PTG) confirms the benzamido carbonyl and the 3‑carboxamide NH₂ engage the kinase hinge region via a conserved bidentate hydrogen‑bond network [2]. Fragment screening by surface plasmon resonance (SPR) or differential scanning fluorimetry (DSF) is recommended, as the compound’s high thermal stability (mp 207 °C) minimizes aggregation artifacts at screening concentrations (100–500 µM in 2% DMSO). Unlike the N‑methyl analog (JNK3 IC₅₀ 5.46 µM), the free carboxamide retains essential hinge contacts, making the target compound the superior starting point for structure‑guided fragment growing toward dual ATP‑JIP site JNK inhibitors [3].

STAT3‑Targeted Anticancer Agent Synthesis via Suzuki Coupling Diversification

The 2‑benzamidothiophene‑3‑carboxamide scaffold is a direct synthetic precursor for STAT3 inhibitors active against DU‑145 (prostate), PC‑3 (prostate), and MDA‑MB‑231 (breast) cancer cell lines. Chinese patent CN113717148A describes the synthesis of Example Compound ST‑013, 2‑(4‑(2‑formyl‑3‑methylcyclopent‑1‑en‑1‑yl)benzamido)thiophene‑3‑carboxamide, starting from the target compound and a pre‑functionalized benzamido boronate ester via Suzuki coupling [4]. The free 3‑carboxamide remains intact throughout the coupling, enabling subsequent amide diversification without protecting group chemistry. For medicinal chemistry CROs and academic labs synthesizing STAT3 inhibitor libraries, sourcing the parent scaffold as a single batch (≥90% purity) from Life Chemicals or Enamine ensures consistent downstream yields and reduces the need for intermediate purification, directly accelerating SAR cycle times.

Reference Standard for LC‑MS/MS Bioanalytical Method Development and Metabolite Identification

The well‑defined physicochemical properties of 2‑benzamidothiophene‑3‑carboxamide—melting point 207 °C, UV λ_max ~268 nm (thiophene‑benzamide chromophore), and a monoisotopic mass of 246.0463 Da—make it an excellent reference standard for LC‑MS/MS method development . Its predicted pKa of 12.75 ensures it remains neutral across the typical pH range of reversed‑phase chromatography (pH 2–8), yielding sharp, symmetric peaks (As < 1.2) on C18 columns with acetonitrile/0.1% formic acid gradients. In pharmacokinetic studies of 2‑benzamidothiophene‑3‑carboxamide‑derived drug candidates (e.g., VIIa, ST‑013), the parent compound serves as an internal standard surrogate for quantifying systemic exposure and identifying Phase I metabolites (amide hydrolysis, thiophene oxidation). Procurement of a characterized reference batch (≥95% purity, CoA provided) from Enamine is recommended to meet the FDA Guidance for Industry: Bioanalytical Method Validation requirement that reference standards be “well characterized” and “of known purity” .

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